molecular formula H5Si2- B1233480 Disilanide

Disilanide

カタログ番号 B1233480
分子量: 61.21 g/mol
InChIキー: KUHFACXKEXLRAE-UHFFFAOYSA-N
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説明

Disilanide is a silicon hydride.

科学的研究の応用

  • Si-Doped InP Growth Using Disilane : Disilane has been utilized for the growth of Si-doped InP (indium phosphide) by metalorganic vapor phase epitaxy. This process has achieved high doping efficiency and good carrier concentration homogeneity. The incorporation of Si into InP was dependent on the mole fractions of Si2H6 (disilane) and PH3 (phosphine) in the gas phase (Rose et al., 1989).

  • β-Amino- and Alkoxy-Substituted Disilanides : Research on β-fluoro- and chlorodisilanides has led to the synthesis and study of β-alkoxy- and amino-substituted disilanides. These compounds have been used to create magnesium silanide and further in the development of silanide-substituted zirconocene and hafnocene chlorides (Balatoni et al., 2019).

  • Silicon Doping of GaAs Using Disilane : Disilane has been presented as a new silicon doping source in the metalorganic chemical vapor deposition of GaAs (gallium arsenide). It offers several advantages over the conventional silicon source gas, silane, such as independence from growth temperature and higher doping efficiency (Kuech et al., 1984).

  • Aminosilane-Treated Glass Surfaces : Mono-, di-, and tri-aminosilanes have been investigated for their surface properties and structure when applied to glass surfaces. These coatings have applications in the attachment of DNA fragments used in microarraying experiments, showcasing a conversion of the glass surface charge from negative to positive at neutral pH values (Metwalli et al., 2006).

  • Silicon Hydrides Decomposition After Disilane Adsorption on Porous Silicon : The study of disilane adsorption and decomposition on porous silicon surfaces using Fourier transform infrared (FTIR) transmission spectroscopy has provided insights into the surface chemistry during silicon chemical vapor deposition and atomic layer epitaxy processing (Dillon et al., 1993).

特性

分子式

H5Si2-

分子量

61.21 g/mol

IUPAC名

silylsilanide

InChI

InChI=1S/H5Si2/c1-2/h1H2,2H3/q-1

InChIキー

KUHFACXKEXLRAE-UHFFFAOYSA-N

SMILES

[SiH3][SiH2-]

正規SMILES

[SiH3][SiH2-]

製品の起源

United States

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